![molecular formula C10H14N4O6 B15134293 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a nucleoside composed of a purine base (xanthine) attached to a ribose sugar. This compound is significant in various biological processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione typically involves the glycosylation of xanthine with a protected ribose derivative. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Dihydro derivatives of the purine ring.
Substitution: Substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione is used as a precursor in the synthesis of various nucleoside analogs and as a standard in chromatographic analyses .
Biology
In biological research, this compound is used to study nucleoside metabolism and transport. It serves as a substrate for enzymes involved in nucleoside and nucleotide metabolism .
Medicine
In medicine, derivatives of this compound are investigated for their potential antiviral and anticancer properties. They are also used in the development of diagnostic assays .
Industry
In the industrial sector, this compound is used in the production of nucleoside-based pharmaceuticals and as a biochemical reagent .
作用機序
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione involves its incorporation into nucleic acids or its interaction with nucleoside transporters and enzymes. It can inhibit nucleic acid synthesis by acting as a chain terminator or by inhibiting enzymes involved in nucleotide metabolism .
類似化合物との比較
Similar Compounds
Adenosine: Similar structure but with an adenine base instead of xanthine.
Guanosine: Contains a guanine base instead of xanthine.
Uniqueness
The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione lies in its specific purine base (xanthine) and its role in various biochemical pathways. Its distinct structure allows it to interact differently with enzymes and nucleic acids compared to other nucleosides .
特性
分子式 |
C10H14N4O6 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-7,9,15-17H,1H2,(H2,12,13,18,19)/t3-,4?,5-,6-,7?,9-/m1/s1 |
InChIキー |
CASZEFNURIMFDA-QYQYRGHWSA-N |
異性体SMILES |
C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O |
正規SMILES |
C1=NC2C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)


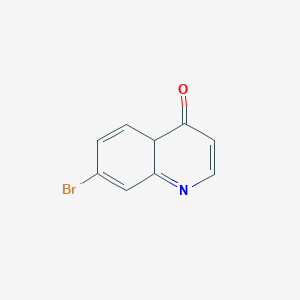
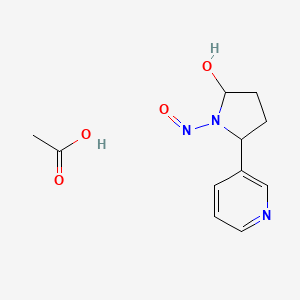
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
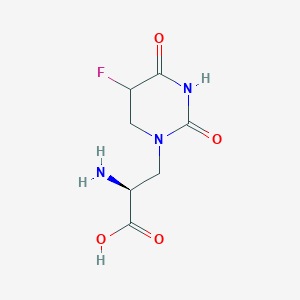
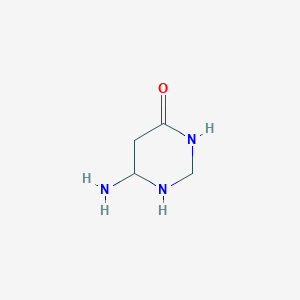
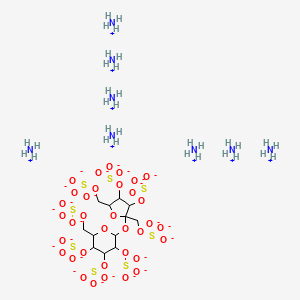
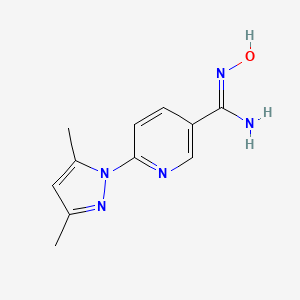
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)

